Pirenperone

Description

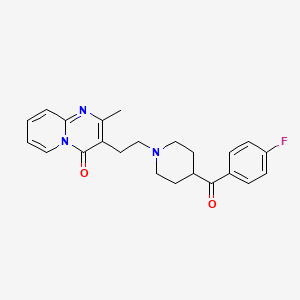

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCNRYXBZNHDNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045182 |

Source

|

| Record name | Pirenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75444-65-4 |

Source

|

| Record name | Pirenperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75444-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirenperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirenperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pirenperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirenperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRENPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirenperone's Mechanism of Action in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenperone is a potent quinazoline-derivative antagonist with high affinity and selectivity for the serotonin 5-HT2A receptor. While never commercially marketed, it has been a pivotal research tool for elucidating the role of the serotonergic system in neuropsychiatric disorders, including schizophrenia. This document provides a detailed examination of pirenperone's mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to characterize it. The core of its antipsychotic potential lies in its powerful blockade of 5-HT2A receptors, with dose-dependent antagonism of dopamine D2 receptors contributing to its neuroleptic effects at higher concentrations. This dual-receptor activity aligns with the "serotonin-dopamine hypothesis" of atypical antipsychotic action, suggesting a potential efficacy against both positive and negative symptoms of schizophrenia.

Core Mechanism of Action

Pirenperone's primary mechanism of action is as a potent and relatively selective antagonist of the serotonin 5-HT2A receptor.[1] At low doses (less than 0.1 mg/kg), its activity is highly specific to this receptor subtype.[2][3] This high-affinity blockade of 5-HT2A receptors is believed to be a key factor in the therapeutic action of many atypical antipsychotic drugs, contributing to efficacy against the negative symptoms of schizophrenia and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[4]

At higher doses (greater than 0.1 mg/kg), pirenperone's pharmacological profile expands to include antagonism of dopamine D2 receptors, exhibiting properties more akin to a typical neuroleptic agent.[2] This dose-dependent dual antagonism of both 5-HT2A and D2 receptors is a hallmark of modern atypical antipsychotics, which are thought to achieve their therapeutic effect by modulating the intricate balance between the serotonin and dopamine neurotransmitter systems in key brain regions like the prefrontal cortex and striatum.

Receptor Binding Profile

The affinity of pirenperone for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The data clearly demonstrates a high affinity and selectivity for the 5-HT2A receptor.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Serotonin 5-HT2A | 0.3 - 1.1 | |

| Serotonin 5-HT7 | 6.5 | |

| Serotonin 5-HT2B | 61 | |

| Serotonin 5-HT2C | 60 - 77 | |

| Serotonin 5-HT1A | 485 - 1,700 | |

| Serotonin 5-HT1B | >1,000 - 6,600 | |

| Dopamine D2 | Not explicitly quantified in reviewed literature, but functional antagonism demonstrated at doses >0.1 mg/kg. | |

| α1B-Adrenergic | 20 | |

| α2B-Adrenergic | 20 |

Table 1: Quantitative summary of pirenperone's binding affinities for various neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity.

Signaling Pathways

Pirenperone exerts its effects by blocking the canonical signaling cascades initiated by serotonin and dopamine binding to their respective receptors.

Antagonism of the 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by serotonin, this pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). By binding to and blocking the 5-HT2A receptor, pirenperone prevents this entire cascade.

Antagonism of the Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a GPCR that couples to the Gi/o family of G proteins. When activated by dopamine, the Gi alpha subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). At higher concentrations, pirenperone blocks the D2 receptor, thereby preventing this inhibitory signal and maintaining baseline levels of cAMP and PKA activity.

Experimental Protocols

The binding affinity (Ki) of pirenperone is determined using competitive radioligand binding assays. The following is a generalized but detailed protocol representative of the methodology used to generate the data in Table 1.

Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of a test compound (pirenperone) for a specific receptor (e.g., 5-HT2A or D2) by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Homogenized membrane preparations from tissues or cultured cells expressing the receptor of interest (e.g., rat frontal cortex for 5-HT2A, striatum for D2).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A or [3H]spiperone for D2).

-

Test Compound: Pirenperone, serially diluted to a range of concentrations.

-

Non-specific Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., unlabeled spiperone).

-

Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2) at physiological pH.

-

Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Detection: Liquid scintillation counter.

Workflow:

Conclusion

Pirenperone's pharmacological profile, characterized by exceptionally high affinity for the 5-HT2A receptor and dose-dependent D2 receptor antagonism, establishes it as a significant compound for schizophrenia research. Its mechanism aligns with the foundational principles of atypical antipsychotic action. The detailed understanding of its receptor binding affinities and the signaling pathways it modulates provides a clear rationale for its potential therapeutic effects. While not developed for clinical use, the data from pirenperone studies have been invaluable, contributing to the design and development of modern antipsychotic agents with improved efficacy and side-effect profiles.

References

- 1. Pirenperone - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Central antiserotonergic and antidopaminergic action of pirenperone, a putative 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]

Pirenperone for Fragile X Syndrome: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragile X syndrome (FXS), a leading cause of inherited intellectual disability and autism spectrum disorder, arises from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). Current therapeutic strategies are primarily symptomatic. Recent preclinical research has identified pirenperone, a selective 5-HT2A receptor antagonist, as a potential disease-modifying agent for FXS. This technical guide provides an in-depth overview of the existing research on pirenperone for FXS, focusing on its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further investigation and validation by the scientific community. While initial findings are promising, it is critical to note that this research is in the early preclinical stage and awaits independent replication and further safety and pharmacokinetic profiling before any potential clinical consideration.

Introduction: The Rationale for Pirenperone in Fragile X Syndrome

The identification of pirenperone as a candidate for FXS therapy stemmed from a computational drug repurposing approach using the Connectivity Map (CMap).[1][2][3] This methodology compares a disease-specific gene expression signature with a database of gene expression changes induced by a library of small molecules to identify compounds that may reverse the disease phenotype.

An FXS-associated gene expression signature was derived from lymphoblastoid cell lines of FXS patients (GSE7329 dataset), revealing 42 differentially expressed genes.[1][2] CMap analysis identified 24 compounds with the potential to counteract this signature, with pirenperone emerging as a strong candidate due to its known antipsychotic effects and a favorable enrichment score of -0.711 (p=0.00434).

Mechanism of Action: Upregulation of Fmr1 Gene Expression

The primary proposed mechanism of action for pirenperone in the context of FXS is the upregulation of Fmr1 gene expression. In primary cortical neuron cultures, treatment with pirenperone led to a significant, dose-dependent increase in Fmr1 mRNA levels. This suggests that pirenperone may act to overcome the transcriptional silencing of the FMR1 gene, a hallmark of FXS pathology. The precise molecular pathway linking 5-HT2A receptor antagonism to the upregulation of Fmr1 expression has not yet been fully elucidated and remains a key area for future research. It is important to note that this effect on Fmr1 expression has, to date, only been demonstrated in one key study and awaits independent validation.

The following diagram illustrates the proposed mechanism of action.

References

An In-depth Technical Guide to the Neuroleptic Activity of Pirenperone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the neuroleptic properties of Pirenperone (R-47456), a compound historically studied for its potent effects on the central nervous system. Although never marketed, Pirenperone's unique pharmacological profile offers valuable insights into the mechanisms of antipsychotic action, particularly the interplay between serotonergic and dopaminergic systems. This document details its receptor binding affinity, preclinical experimental data, and the signaling pathways central to its mechanism of action.

Pharmacological Profile: A Dose-Dependent Mechanism

Pirenperone is a potent serotonin 5-HT₂A receptor antagonist.[1][2] Its neuroleptic activity is notably dose-dependent. At low doses (less than 0.1 mg/kg), it functions as a relatively selective 5-HT₂ receptor antagonist.[2][3] However, at higher doses (greater than 0.1 mg/kg), it exhibits a pharmacological profile akin to a typical neuroleptic, demonstrating significant dopamine D₂ receptor antagonism alongside its antiserotonergic, antitryptaminergic, and antiadrenergic properties.[3] This dual action underscores the complexity of its neuroleptic potential.

Caption: Logical flow of Pirenperone's dose-dependent mechanism of action.

Receptor Binding Affinity

Pirenperone's activity is rooted in its affinity for various neurotransmitter receptors. Radioligand binding assays have quantified its high affinity for the serotonin 5-HT₂A receptor, which is central to its function at low doses. At higher concentrations, its interaction with dopamine D₂ and other receptors becomes pharmacologically significant.

Table 1: Receptor Binding Affinity Profile of Pirenperone

| Receptor | Affinity Constant (Ki) in nM |

|---|---|

| Serotonin 5-HT₂A | 0.3 - 1.1 |

| Serotonin 5-HT₇ | 6.5 |

| α₁B-Adrenergic | 20 |

| α₂B-Adrenergic | 20 |

| Serotonin 5-HT₂B | 61 |

| Serotonin 5-HT₂C | 60 - 77 |

| Serotonin 5-HT₁A | 485 - 1,700 |

| Serotonin 5-HT₁B | >1,000 or 6,600 |

Data sourced from scientific literature.

Preclinical Investigation: In Vitro and In Vivo Evidence

The neuroleptic properties of Pirenperone have been characterized through a series of preclinical studies demonstrating its antagonist activity at key receptors involved in psychosis.

In Vitro Experimental Protocols

Protocol 2.1.1: Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Tissue Preparation: Homogenates of specific brain regions (e.g., rat striatum for D₂ receptors, cortex for 5-HT₂A receptors) are prepared.

-

Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of Pirenperone.

-

Separation: The reaction is terminated by rapid filtration to separate bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of Pirenperone that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2.1.2: Prolactin Release Assay from Pituitary Glands

This assay assesses a compound's functional antagonism at D₂ receptors in the anterior pituitary.

-

Tissue Preparation: Anterior pituitary glands are dissected from rats and enzymatically dispersed into single cells.

-

Incubation: The pituitary cells are incubated in a culture medium. Pirenperone is added at various concentrations, followed by the addition of dopamine (DA), which normally inhibits prolactin (PRL) release.

-

Sample Collection: The supernatant is collected after the incubation period.

-

Quantification: The concentration of prolactin in the supernatant is measured using a radioimmunoassay (RIA).

-

Data Analysis: The ability of Pirenperone to block the dopamine-induced inhibition of prolactin release is quantified, providing a functional measure of its D₂ receptor antagonism.

In Vivo Animal Models

In vivo studies in rodents have been crucial in characterizing Pirenperone's neuroleptic-like effects, which manifest as the antagonism of behaviors induced by dopaminergic and serotonergic agonists.

Caption: Workflow for a typical in vivo behavioral pharmacology experiment.

Table 2: Summary of In Vivo Neuroleptic-like Effects of Pirenperone in Rodents

| Experimental Model | Species | Pirenperone Dose Range | Observed Effect |

|---|---|---|---|

| d-amphetamine-induced locomotor hyperactivity | Mice, Rats | 0.1 - 1.6 mg/kg | Antagonism of hyperactivity |

| Apomorphine-induced stereotypy | Rats | 0.1 - 1.6 mg/kg | Antagonism of stereotyped behaviors |

| Tryptamine-induced convulsions | Rats | ID₅₀ = 0.87 mg/kg | Counteracted convulsions |

| LSD/Quipazine-induced hind limb flexor reflex | Spinal Rats | 0.00525 - 0.1 mg/kg | Dose-dependent antagonism of the reflex |

| Catalepsy Induction | Rats | 0.4 - 6.4 mg/kg | Produced catalepsy, a classic neuroleptic effect |

| Prolactin Secretion | Rats | Low Doses | Marked stimulation of prolactin secretion |

| Sexual Behavior | Male Rats | 75 - 150 µg/kg | Inhibition of sexual behavior (increased mount/intromission latencies) |

Core Signaling Pathways

Pirenperone's neuroleptic activity is a direct result of its interference with key G-protein coupled receptor (GPCR) signaling cascades initiated by serotonin and dopamine.

Serotonin 5-HT₂A Receptor Pathway

The 5-HT₂A receptor is coupled to the Gq alpha subunit. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for increasing intracellular calcium and activating protein kinase C (PKC), respectively, leading to downstream neuronal excitation. Pirenperone acts as a direct antagonist at this receptor, blocking the binding of serotonin and preventing this cascade.

Caption: Antagonistic action of Pirenperone on the 5-HT₂A signaling cascade.

Dopamine D₂ Receptor Pathway (Tuberoinfundibular)

In the tuberoinfundibular pathway, dopamine released from hypothalamic neurons tonically inhibits prolactin secretion from the anterior pituitary by activating D₂ receptors on lactotroph cells. The D₂ receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) and subsequent inhibition of prolactin release. Pirenperone, particularly at higher doses, antagonizes this receptor, disinhibiting the lactotrophs and causing an increase in plasma prolactin levels.

Caption: Antagonistic action of Pirenperone on the D₂ inhibitory pathway.

Conclusion

The investigation of Pirenperone reveals a compound with a compelling dual-action neuroleptic profile. Its high-affinity antagonism of 5-HT₂A receptors, combined with a dose-dependent recruitment of dopamine D₂ receptor blockade, positions it as a valuable tool for studying the distinct and overlapping roles of serotonin and dopamine in psychosis. The preclinical data robustly support its potential as a neuroleptic, demonstrating efficacy in established animal models that predict antipsychotic activity. While Pirenperone did not proceed to clinical use, the detailed understanding of its pharmacology continues to inform the development of modern atypical antipsychotics that target these same critical pathways.

References

Pirenperone: A Technical Guide to its Application in Serotonin System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenperone is a potent and selective antagonist of the serotonin 5-HT2A receptor, a key player in a multitude of physiological and pathological processes within the central nervous system.[1] Its high affinity and selectivity have established it as an invaluable pharmacological tool for elucidating the complex roles of the 5-HT2A receptor and the broader serotonin system. This technical guide provides an in-depth overview of pirenperone's mechanism of action, detailed experimental protocols for its use in vitro and in vivo, and a summary of its receptor binding profile. The information presented herein is intended to equip researchers with the knowledge necessary to effectively utilize pirenperone in their investigations of serotonergic neurotransmission and its implications for neuropsychiatric disorders.

Mechanism of Action

Pirenperone exerts its effects primarily through competitive antagonism of the 5-HT2A receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2][3] By blocking the binding of serotonin to the 5-HT2A receptor, pirenperone effectively inhibits this signaling cascade.

While highly selective for the 5-HT2A receptor, at higher concentrations, pirenperone can also interact with other receptors, including dopamine D2 receptors. This is a critical consideration for in vivo studies, where dose selection is paramount to ensure target-specific effects.

Receptor Binding Affinity

The binding affinity of pirenperone for various neurotransmitter receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) |

| Serotonin 5-HT2A | 0.3 - 1.1 |

| Serotonin 5-HT2C | 60 - 77 |

| Serotonin 5-HT1A | 485 - 1700 |

| Dopamine D2 | ~20-50 (at higher concentrations) |

| Adrenergic α1 | ~20 |

| Adrenergic α2 | ~20 |

Note: Ki values can vary depending on the experimental conditions and tissue preparation.

Experimental Protocols

In Vitro Assays

This protocol is designed to determine the binding affinity of pirenperone for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]ketanserin.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor (e.g., from CHO or HEK293 cells)

-

[3H]ketanserin (radioligand)

-

Pirenperone (unlabeled competitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM mianserin or unlabeled ketanserin)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of pirenperone (typically in a logarithmic series).

-

50 µL of [3H]ketanserin at a fixed concentration (typically near its Kd value).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the pirenperone concentration.

-

Determine the IC50 value (the concentration of pirenperone that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

This assay measures the ability of pirenperone to block serotonin-induced activation of the Gq/11 pathway by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).[5]

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

Serotonin (agonist).

-

Pirenperone.

-

IP1 assay kit (e.g., HTRF-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the 5-HT2A expressing cells in a 96-well plate and grow to confluency.

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of pirenperone for a specified time (e.g., 30 minutes) at 37°C.

-

Add serotonin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

-

-

Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis and IP1 Detection: Lyse the cells and measure IP1 levels according to the manufacturer's protocol for the chosen IP1 assay kit. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.

-

Data Analysis:

-

Plot the IP1 signal against the logarithm of the pirenperone concentration.

-

Determine the IC50 value, which represents the concentration of pirenperone that inhibits 50% of the serotonin-induced IP1 accumulation.

-

In Vivo Assays

This behavioral paradigm assesses the ability of pirenperone to block the subjective effects of a 5-HT2A agonist, such as a psychedelic compound.

Animals:

-

Rats or mice trained to discriminate a specific 5-HT2A agonist from vehicle.

Apparatus:

-

Standard operant conditioning chambers with two levers.

Procedure:

-

Training Phase:

-

Animals are trained to press one lever ("drug lever") after administration of the 5-HT2A agonist and another lever ("vehicle lever") after administration of the vehicle (e.g., saline) to receive a food reward.

-

Training continues until the animals consistently select the correct lever based on the administered substance.

-

-

Test Phase:

-

On test days, animals are pre-treated with either vehicle or varying doses of pirenperone.

-

Following the pre-treatment, the training 5-HT2A agonist is administered.

-

The animal is then placed in the operant chamber, and the number of presses on each lever is recorded during a session.

-

-

Data Analysis:

-

Calculate the percentage of responses on the drug-correct lever.

-

A dose-dependent decrease in responding on the drug-correct lever after pirenperone pre-treatment indicates that pirenperone is blocking the discriminative stimulus effects of the 5-HT2A agonist.

-

PET imaging with a suitable radioligand (e.g., [18F]altanserin or [11C]Cimbi-36) can be used to non-invasively measure the in vivo occupancy of 5-HT2A receptors by pirenperone.

Subjects:

-

Human volunteers or animal models.

Materials:

-

A specific 5-HT2A receptor PET radioligand.

-

Pirenperone.

-

PET scanner.

Procedure:

-

Baseline Scan: A baseline PET scan is performed after injection of the radioligand to measure the baseline binding potential (BPND) of the 5-HT2A receptors.

-

Pirenperone Administration: A single dose of pirenperone is administered to the subject.

-

Post-Dosing Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of pirenperone.

-

Data Analysis:

-

The BPND is calculated for both the baseline and post-dosing scans in various brain regions of interest.

-

Receptor occupancy is calculated as the percentage reduction in BPND after pirenperone administration: Occupancy (%) = [(BPND_baseline - BPND_post-dosing) / BPND_baseline] x 100.

-

Visualizations

Signaling Pathways

Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of Pirenperone.

Experimental Workflows

Caption: Workflow for a Radioligand Binding Assay to Determine Pirenperone's Affinity.

Caption: Workflow for a Functional Assay to Measure Pirenperone's Antagonism.

Conclusion

Pirenperone remains a cornerstone tool for researchers investigating the serotonin system. Its high affinity and selectivity for the 5-HT2A receptor, coupled with well-established experimental protocols, enable precise dissection of this receptor's role in health and disease. This guide provides a comprehensive resource for the effective application of pirenperone in both in vitro and in vivo research settings. By adhering to these detailed methodologies, scientists can continue to unravel the intricate functions of the serotonergic system and pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. Ibogaine - Wikipedia [en.wikipedia.org]

- 2. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 4. On the construction of LIECE models for the serotonin receptor 5-HT2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

Pirenperone's Impact on Prolactin Secretion: A Technical Review

An In-depth Examination of the In Vivo Effects and Underlying Mechanisms for Researchers and Drug Development Professionals

Introduction

Pirenperone, a compound recognized for its potent serotonin 5-HT2A and dopamine D2 receptor antagonist properties, has been a subject of pharmacological interest regarding its influence on neuroendocrine function. This technical guide synthesizes the available preclinical in vivo research on the effects of pirenperone on prolactin (PRL) secretion. Prolactin, a polypeptide hormone synthesized and secreted by lactotroph cells in the anterior pituitary gland, plays a crucial role in lactation and has diverse immunomodulatory and metabolic functions. Its secretion is primarily under the inhibitory control of dopamine from the hypothalamus, which acts on D2 receptors on lactotrophs. This document provides a detailed overview of the mechanism of action of pirenperone in modulating prolactin release, supported by available quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: D2 Receptor Antagonism

The primary mechanism by which pirenperone stimulates prolactin secretion in vivo is through its potent antagonism of dopamine D2 receptors located on the lactotroph cells of the anterior pituitary gland.[1] Under normal physiological conditions, dopamine released from the tuberoinfundibular dopaminergic (TIDA) neurons in the hypothalamus tonically inhibits prolactin secretion. By binding to and blocking these D2 receptors, pirenperone effectively removes this dopaminergic brake, leading to a significant and dose-dependent increase in prolactin release.

While pirenperone is also a potent 5-HT2A receptor antagonist, its marked effect on prolactin secretion is predominantly attributed to its D2 receptor blockade.[1] This is a key characteristic shared with many antipsychotic drugs, which often lead to hyperprolactinemia as a side effect due to their D2 receptor antagonist activity.

In Vivo Effects on Prolactin Secretion

Preclinical studies in rat models have demonstrated that pirenperone markedly stimulates prolactin secretion at low doses when administered in vivo.[1]

Quantitative Data Summary

Due to the unavailability of the full-text research article containing the specific in vivo dose-response data for pirenperone and prolactin levels, a quantitative summary table cannot be provided at this time. The key study by Meltzer et al. (1983) indicates a marked stimulation of prolactin secretion at low doses, but the precise dose-response curve and plasma prolactin concentrations are not detailed in the abstract.

Experimental Protocols

A detailed experimental protocol for in vivo studies on pirenperone's effect on prolactin secretion, based on the available information and general pharmacological practices, would typically involve the following steps:

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats are commonly used models for neuroendocrine studies.

-

Housing: Animals are housed under controlled conditions of temperature, humidity, and a 12-hour light/dark cycle with ad libitum access to food and water. Acclimatization for at least one week prior to the experiment is crucial.

2. Drug Administration:

-

Compound: Pirenperone hydrochloride, dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent like Tween 80).

-

Dosing: A range of doses of pirenperone would be administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to establish a dose-response relationship. A vehicle control group receiving only the solvent is essential.

3. Blood Sampling:

-

Method: Blood samples are collected at specific time points post-drug administration. Common methods include tail-nick sampling or collection from an indwelling cannula in the jugular vein for repeated sampling from the same animal. For terminal studies, trunk blood is collected after decapitation.

-

Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

4. Prolactin Measurement:

-

Assay: Plasma prolactin concentrations are typically measured using a specific and sensitive radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit validated for rat prolactin.

5. Data Analysis:

-

Statistical Analysis: Data are typically expressed as mean ± standard error of the mean (SEM). Statistical significance between the pirenperone-treated groups and the vehicle control group is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the regulation of prolactin secretion and a typical experimental workflow for investigating the in vivo effects of pirenperone.

Caption: Pirenperone blocks dopamine's inhibitory effect on prolactin secretion.

Caption: In vivo experimental workflow for assessing pirenperone's effect on prolactin.

Conclusion

Pirenperone robustly stimulates prolactin secretion in vivo, an effect primarily mediated by its potent antagonism of dopamine D2 receptors in the anterior pituitary. This action disrupts the natural inhibitory control of dopamine on lactotroph cells, leading to increased prolactin release. While the qualitative effects are established, a comprehensive quantitative understanding of the dose-response relationship in vivo requires access to detailed experimental data. The methodologies and pathways described herein provide a foundational framework for researchers and drug development professionals investigating the neuroendocrine profile of pirenperone and similar compounds. Further research, including the public availability of full-text studies, is necessary to fully elucidate the quantitative aspects of pirenperone's impact on prolactin homeostasis.

References

Pirenperone: A Technical Guide for 5-HT2A Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenperone is a potent and relatively selective serotonin 5-HT2A receptor antagonist.[1][2] While never marketed for clinical use, its well-characterized pharmacological profile has established it as a valuable tool compound in scientific research for elucidating the physiological and pathological roles of the 5-HT2A receptor.[1][3] In the 1980s, alongside ketanserin, pirenperone was instrumental in identifying the 5-HT2A receptor as the primary target for serotonergic psychedelics like LSD.[1] This guide provides an in-depth overview of pirenperone's pharmacological properties, experimental applications, and the signaling pathways it modulates, serving as a comprehensive resource for researchers in neuroscience and drug discovery.

Pharmacological Profile of Pirenperone

Pirenperone's utility as a research tool stems from its high affinity for the 5-HT2A receptor. However, its selectivity is dose-dependent. At low doses (less than 0.1 mg/kg in rats), it acts as a relatively specific 5-HT2A antagonist. At higher concentrations, it demonstrates affinity for other receptors, including dopamine, adrenergic, and other serotonin receptor subtypes, behaving more like a typical neuroleptic.

Binding Affinity and Selectivity

The following table summarizes the dissociation constants (Ki) of pirenperone at various neurotransmitter receptors, highlighting its preference for the 5-HT2A receptor.

| Receptor Target | Binding Affinity (Ki) in nM |

| Serotonin 5-HT2A | 0.3 - 1.1 |

| Serotonin 5-HT7 | 6.5 |

| α1B-Adrenergic | 20 |

| α2B-Adrenergic | 20 |

| Serotonin 5-HT2B | 61 |

| Serotonin 5-HT2C | 60 - 77 |

| Serotonin 5-HT1A | 485 - 1,700 |

| Serotonin 5-HT1B | >1,000 - 6,600 |

| Data compiled from Wikipedia, citing Glennon RA (1987) and Casey AB, et al. (2022). |

The 5-HT2A Receptor and Its Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly linked to the Gq/G11 signaling pathway. As an antagonist, pirenperone blocks the initiation of these downstream signaling cascades by preventing the binding of endogenous serotonin or synthetic agonists.

The canonical signaling pathway activated by the 5-HT2A receptor involves the following steps:

-

Agonist Binding: Serotonin or another agonist binds to the 5-HT2A receptor.

-

Gq/G11 Activation: The receptor activates the Gq/G11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

DAG activates protein kinase C (PKC).

-

Beyond this primary pathway, 5-HT2A receptor activation can also stimulate other signaling cascades, including the phospholipase A2 (PLA2) pathway, leading to the release of arachidonic acid. Recent research also highlights the role of β-arrestin recruitment in 5-HT2A receptor signaling and regulation. Pirenperone, by blocking the initial receptor activation, prevents all these subsequent signaling events.

Experimental Protocols Using Pirenperone

Pirenperone is a versatile tool for both in vitro and in vivo studies of the 5-HT2A receptor.

In Vitro Assays

1. Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of pirenperone for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Detailed Methodology:

-

Materials: Membranes from cells expressing the 5-HT2A receptor, a radiolabeled 5-HT2A antagonist (e.g., [3H]-ketanserin), unlabeled pirenperone, assay buffer (e.g., 50 mM Tris-HCl), and scintillation fluid.

-

Procedure:

-

Prepare a series of dilutions of unlabeled pirenperone.

-

In assay tubes, incubate the cell membranes with a fixed concentration of [3H]-ketanserin and the varying concentrations of pirenperone.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor like mianserin).

-

Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration over glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the pirenperone concentration. Use non-linear regression to fit the data to a one-site competition model to calculate the IC50 (the concentration of pirenperone that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Calcium Flux Functional Assay

This assay measures the ability of pirenperone to block the increase in intracellular calcium triggered by a 5-HT2A agonist.

Detailed Methodology:

-

Materials: A cell line stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), a 5-HT2A agonist (e.g., serotonin), pirenperone, and a fluorescence plate reader.

-

Procedure:

-

Plate the cells in a multi-well plate (e.g., 96-well) and allow them to grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This often involves a 30-60 minute incubation.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of pirenperone to the wells and pre-incubate for a set period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence reader capable of kinetic reads.

-

Initiate the measurement and, after establishing a baseline fluorescence, inject a fixed concentration of the 5-HT2A agonist into the wells.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis: Determine the peak fluorescence response for each concentration of pirenperone. Plot the percentage of inhibition of the agonist response versus the logarithm of the pirenperone concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of pirenperone required to block 50% of the agonist-induced calcium response.

In Vivo Assays

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice or rats is a classic behavioral model mediated by 5-HT2A receptor activation. Pirenperone can be used to demonstrate that this behavior is specifically dependent on the 5-HT2A receptor.

Detailed Methodology:

-

Animals: Male mice (e.g., C57BL/6J strain).

-

Materials: A 5-HT2A agonist (e.g., DOI or 5-HTP combined with a peripheral decarboxylase inhibitor like carbidopa), pirenperone, vehicle solutions for injections.

-

Procedure:

-

Acclimate the animals to the testing environment (e.g., individual observation chambers).

-

Divide animals into groups (e.g., Vehicle + Vehicle, Vehicle + Agonist, Pirenperone + Agonist).

-

Administer pirenperone (or its vehicle) via an appropriate route (e.g., intraperitoneal, i.p.) at a specific pretreatment time (e.g., 30 minutes before the agonist).

-

Administer the 5-HT2A agonist (or its vehicle).

-

Immediately begin observing the animals and count the number of head twitches over a defined period (e.g., 30-60 minutes).

-

-

Data Analysis: Compare the number of head twitches between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in head twitches in the "Pirenperone + Agonist" group compared to the "Vehicle + Agonist" group demonstrates pirenperone's in vivo antagonist activity at the 5-HT2A receptor.

Conclusion

Pirenperone remains a cornerstone tool for the pharmacological investigation of the 5-HT2A receptor. Its high affinity and well-documented antagonist properties make it an excellent choice for a wide range of in vitro and in vivo experiments. By blocking 5-HT2A-mediated signaling, researchers can precisely probe the receptor's function in cellular processes and complex behaviors. However, investigators must remain mindful of its dose-dependent selectivity and potential off-target effects at higher concentrations to ensure the accurate interpretation of experimental results.

References

Unraveling the Off-Target Pharmacology of Pirenperone at High Doses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenperone, a potent serotonin 5-HT2A receptor antagonist, exhibits a dose-dependent pharmacological profile. While its high affinity for the 5-HT2A receptor is well-established, supratherapeutic doses unveil a broader spectrum of activity, engaging with additional neurotransmitter systems. This technical guide provides an in-depth exploration of the off-target effects of Pirenperone at high doses, with a focus on its interactions with dopamine and adrenergic receptors. Through a comprehensive review of preclinical data, this document elucidates the receptor binding affinities, functional consequences, and underlying signaling pathways associated with these off-target activities. Detailed experimental protocols for key assays are provided to facilitate further research in this area. This guide aims to equip researchers and drug development professionals with a thorough understanding of Pirenperone's complex pharmacology, which is crucial for both mechanistic studies and the anticipation of potential side effects in clinical applications.

Introduction

Pirenperone is a selective serotonin 5-HT2A receptor antagonist that has been instrumental in neuroscience research.[1] At lower doses, its activity is largely confined to the serotonergic system. However, as the dosage increases, Pirenperone begins to interact with other G protein-coupled receptors (GPCRs), leading to a pharmacological profile resembling that of typical neuroleptics.[2] These off-target effects are primarily attributed to its antagonism of dopamine D2 and alpha-1 adrenergic receptors.[2] Understanding this expanded receptor interaction profile is paramount for interpreting preclinical and clinical findings, as well as for predicting the potential adverse effects associated with high-dose administration. This guide synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways to provide a comprehensive overview of Pirenperone's off-target pharmacology.

Data Presentation: Receptor Binding and In Vivo Effects

The following tables summarize the quantitative data on Pirenperone's binding affinities at various receptors and its observed in vivo effects at higher doses.

Table 1: Pirenperone Receptor Binding Affinity Profile

| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| Serotonin Receptors | ||||

| 5-HT2A | 0.3 - 1.1 | Human/Rat | [3H]Spiperone, [3H]Ketanserin | [2][3] |

| 5-HT2C | 60 - 77 | Human | [125I]DOI | |

| 5-HT7 | 6.5 | Human | [3H]5-CT | |

| 5-HT1A | 485 - 1,700 | Human | [3H]8-OH-DPAT | |

| Dopamine Receptors | ||||

| D2 | See Note 1 | Rat | [3H]Spiperone | |

| Adrenergic Receptors | ||||

| α1A | 20 | Human | [3H]Prazosin | |

| α1B | 20 | Human | [3H]Prazosin | |

| α1D | See Note 2 | |||

| α2A | >1000 | Human | [3H]Rauwolscine | |

| α2B | 20 | Human | [3H]Rauwolscine | |

| α2C | See Note 2 |

Note 1: While specific Ki values for Pirenperone at the D2 receptor are not consistently reported in a consolidated format, its functional antagonism at these receptors is well-documented through in vivo studies, such as the induction of catalepsy and blockade of apomorphine-induced behaviors. Note 2: Specific Ki values for α1D and α2C receptors were not readily available in the reviewed literature.

Table 2: In Vivo Off-Target Effects of High-Dose Pirenperone in Rodents

| Effect | Species | Dose Range | ED50 / ID50 | Observations | Reference |

| Catalepsy | Rat | 0.4 - 6.4 mg/kg | Not explicitly stated | Induction of a cataleptic state, indicative of dopamine D2 receptor blockade. | |

| Antagonism of Apomorphine-induced Hyperactivity | Rat | 0.1 - 1.6 mg/kg | Not explicitly stated | Blockade of a dopamine agonist-induced behavior. | |

| Antagonism of d-amphetamine-induced Hyperactivity | Rat | 0.1 - 1.6 mg/kg | Not explicitly stated | Blockade of a dopamine-releasing agent's effects. | |

| Antagonism of Tryptamine-induced Convulsions | Rat | - | 0.87 mg/kg (ID50) | Indicates central antiserotonergic activity. | |

| Antagonism of Clonidine-induced Hind Limb Flexor Reflex | Rat | 0.1 - 1.6 mg/kg | Not explicitly stated | Suggests α-adrenergic receptor antagonism. | |

| Antagonism of Xylazine-induced Loss of Righting Reflex | Rat | - | 0.32 mg/kg (ED50) | Suggests potent α2-adrenergic receptor antagonism. | |

| Increased Prolactin Secretion | Rat | Low doses | Not applicable | Suggests dopamine D2 receptor antagonism in the pituitary. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the off-target effects of Pirenperone.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Pirenperone for various G protein-coupled receptors.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex for 5-HT2A, striatum for D2) or cultured cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2 receptors), and varying concentrations of Pirenperone.

-

For determining non-specific binding, a high concentration of a known, non-labeled ligand for the target receptor is added to a set of wells.

-

Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the Pirenperone concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Pirenperone that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Catalepsy Test in Rats

Objective: To assess the dopamine D2 receptor antagonist activity of Pirenperone by measuring the induction of catalepsy.

Protocol:

-

Animal Preparation:

-

Use adult male rats (e.g., Wistar or Sprague-Dawley strain).

-

Acclimate the animals to the testing room for at least one hour before the experiment.

-

-

Drug Administration:

-

Administer Pirenperone at various doses (e.g., 0.4, 1.6, 6.4 mg/kg) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Administer a vehicle control to a separate group of animals.

-

-

Catalepsy Assessment (Bar Test):

-

At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

-

Measure the time the rat remains in this unnatural posture (descent latency). A longer latency indicates a greater degree of catalepsy.

-

A cut-off time (e.g., 180 seconds) is typically used.

-

-

Data Analysis:

-

Compare the descent latencies between the Pirenperone-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

If a dose-response relationship is observed, an ED50 value (the dose that produces a half-maximal cataleptic response) can be calculated.

-

In Vitro Prolactin Release Assay

Objective: To evaluate the functional antagonism of Pirenperone at dopamine D2 receptors on pituitary lactotrophs.

Protocol:

-

Pituitary Cell Culture:

-

Isolate anterior pituitary glands from rats.

-

Disperse the cells enzymatically (e.g., using trypsin) and culture them in a suitable medium.

-

-

Assay Procedure:

-

Plate the pituitary cells in multi-well plates and allow them to adhere.

-

Pre-incubate the cells with various concentrations of Pirenperone or a vehicle control.

-

Stimulate the cells with a dopamine agonist (e.g., apomorphine) to inhibit prolactin release.

-

Incubate for a specific period.

-

Collect the cell culture medium.

-

-

Prolactin Measurement:

-

Measure the concentration of prolactin in the collected medium using a specific assay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

Determine the ability of Pirenperone to reverse the dopamine agonist-induced inhibition of prolactin release.

-

Plot the prolactin concentration as a function of the Pirenperone concentration to generate a dose-response curve.

-

Calculate the IC50 or EC50 value for Pirenperone's effect on prolactin secretion.

-

Signaling Pathways and Visualizations

The off-target effects of Pirenperone at high doses are mediated by its interaction with the signaling pathways of the respective receptors. The following diagrams, generated using the DOT language, illustrate these pathways.

Pirenperone's High-Dose Off-Target Interactions

Caption: High-dose Pirenperone's off-target receptor antagonism and resulting physiological effects.

Dopamine D2 Receptor Signaling Pathway (Antagonized by Pirenperone)

Caption: Pirenperone blocks dopamine's inhibitory effect on adenylyl cyclase via D2 receptors.

Alpha-1 Adrenergic Receptor Signaling Pathway (Antagonized by Pirenperone)

Caption: Pirenperone inhibits norepinephrine-induced smooth muscle contraction via α1-adrenergic receptors.

Conclusion

The pharmacological profile of Pirenperone extends beyond its primary action as a 5-HT2A receptor antagonist, particularly at higher doses. Its engagement with dopamine D2 and alpha-1 and alpha-2 adrenergic receptors contributes to a complex, neuroleptic-like spectrum of effects. The quantitative data, experimental protocols, and signaling pathway visualizations provided in this technical guide offer a comprehensive framework for understanding and further investigating these off-target activities. A thorough appreciation of this dose-dependent polypharmacology is essential for the rational design of future studies and for the safe and effective therapeutic application of Pirenperone and related compounds. Further research is warranted to fully elucidate the clinical implications of these off-target interactions.

References

- 1. A possible alpha 2-adrenergic component in the in vivo activity of pirenperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central antiserotonergic and antidopaminergic action of pirenperone, a putative 5-HT2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2-receptor antagonists: alpha 1- vs. 5-HT2-receptor blocking properties in blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

Pirenperone: A Technical Profile on its Efficacy in Animal Models of Psychosis

For Immediate Release

This technical guide provides an in-depth analysis of Pirenperone's pharmacological effects and efficacy in established preclinical animal models of psychosis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and procedural pathways to offer a comprehensive understanding of Pirenperone's antipsychotic potential.

Executive Summary

Pirenperone is a potent serotonin 5-HT2A receptor antagonist that also exhibits activity at dopamine D2 receptors, a profile characteristic of atypical antipsychotic agents.[1][2][3] Preclinical evidence demonstrates its efficacy in mitigating behaviors analogous to the positive symptoms of psychosis. At low doses, it acts as a selective 5-HT2A antagonist, while at higher doses (above 0.1 mg/kg), it increasingly engages dopamine D2 receptors, behaving like a typical neuroleptic.[1][3] This dual-action mechanism underscores its potential for a broad therapeutic window. This guide reviews the foundational data from key animal models, including dopamine agonist-induced stereotypy and conditioned avoidance response paradigms.

Mechanism of Action & Receptor Profile

Pirenperone's primary mechanism of action involves the potent blockade of serotonin 5-HT2A receptors. It also possesses a notable affinity for other receptors, which contributes to its overall pharmacological profile. This multi-receptor engagement is a hallmark of many second-generation antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to first-generation agents.

Receptor Binding Affinity

The affinity of Pirenperone for various neurotransmitter receptors has been quantified through in vitro binding assays. The dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Serotonin 5-HT2A | 0.3 - 1.1 |

| Serotonin 5-HT7 | 6.5 |

| α1B-Adrenergic | 20 |

| α2B-Adrenergic | 20 |

| Serotonin 5-HT2B | 61 |

| Serotonin 5-HT2C | 60 - 77 |

| Serotonin 5-HT1A | 485 - 1,700 |

| Dopamine D2 | Variable; antagonist activity observed at doses >0.1 mg/kg |

Signaling Pathway

Pirenperone's antipsychotic effects are primarily attributed to its antagonism of postsynaptic 5-HT2A and D2 receptors in key brain regions like the mesolimbic and mesocortical pathways. By blocking these receptors, it modulates downstream signaling cascades, helping to normalize the hyperdopaminergic and dysregulated serotonergic activity implicated in psychosis.

Efficacy in Dopamine Agonist-Induced Psychosis Models

Animal models using dopamine agonists like apomorphine or amphetamine are standard for assessing antipsychotic efficacy. These agents induce behaviors such as stereotypy (repetitive, compulsive movements) and hyperactivity, which are considered analogues of the positive symptoms of schizophrenia.

Antagonism of Apomorphine-Induced Stereotypy

Pirenperone effectively antagonizes stereotyped behaviors induced by the dopamine receptor agonist apomorphine in rats. This effect is a classic indicator of dopamine D2 receptor blockade.

Quantitative Data Summary: Apomorphine-Induced Stereotypy

| Pirenperone Dose (mg/kg) | Effect on Apomorphine-Induced Stereotypy |

| 0.1 - 1.6 | Dose-dependent antagonism |

Experimental Protocol: Apomorphine-Induced Stereotypy

-

Subjects: Male Wistar rats.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are available ad libitum.

-

Drug Administration:

-

Pirenperone (or vehicle control) is administered intraperitoneally (i.p.) 30-60 minutes prior to the apomorphine challenge.

-

Apomorphine (typically 0.5-1.5 mg/kg) is administered subcutaneously (s.c.).

-

-

Behavioral Assessment:

-

Immediately following apomorphine injection, animals are placed in individual observation cages.

-

Stereotyped behavior is scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes.

-

Scoring is based on a standardized rating scale, such as:

-

0: Asleep or stationary

-

1: Active, but no stereotypy

-

2: Intermittent sniffing, head movements

-

3: Continuous sniffing, head and limb movements

-

4: Intense, continuous gnawing or licking of the cage

-

-

-

Data Analysis: The scores are typically summed or averaged over the observation period. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of Pirenperone to the vehicle control group.

Antagonism of Amphetamine-Induced Hyperactivity

Pirenperone also reduces the locomotor hyperactivity induced by d-amphetamine in both mice and rats, further supporting its antipsychotic potential.

Quantitative Data Summary: Amphetamine-Induced Hyperactivity

| Pirenperone Dose (mg/kg) | Effect on Amphetamine-Induced Hyperactivity |

| 0.1 - 1.6 | Dose-dependent antagonism |

Efficacy in Conditioned Avoidance Response (CAR)

The Conditioned Avoidance Response (CAR) test is a well-established behavioral model with high predictive validity for antipsychotic efficacy. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it has started. While specific data for Pirenperone in the CAR model is not detailed in the provided search results, its profile as a D2/5-HT2A antagonist strongly suggests it would be effective in this assay.

Experimental Protocol: Conditioned Avoidance Response (Shuttle Box)

-

Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild footshock. A light or tone serves as the conditioned stimulus (CS).

-

Training (Acquisition):

-

A trial begins with the presentation of the CS (e.g., a light) for a set period (e.g., 10 seconds).

-

If the rat moves to the other chamber during the CS presentation, the CS is terminated, and a successful avoidance is recorded. No shock is delivered.

-

If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor.

-

The shock continues until the rat escapes to the other chamber, at which point both the CS and US are terminated. This is recorded as an escape response.

-

Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) for a set number of trials per session.

-

-

Testing:

-

Once animals are trained to a stable level of avoidance (e.g., >80% avoidance responses), drug testing can begin.

-

Pirenperone or vehicle is administered prior to the test session.

-

The number of avoidance responses, escape responses, and escape failures are recorded.

-

-

Data Analysis: An effective antipsychotic is expected to decrease the number of avoidance responses while having little to no effect on the number or latency of escape responses.

Conclusion

The preclinical data available for Pirenperone strongly support its classification as a potent antipsychotic agent. Its high affinity for the 5-HT2A receptor, combined with its dose-dependent antagonism of D2 receptors, provides a robust mechanism for treating psychosis. Efficacy in well-validated animal models, such as the antagonism of dopamine agonist-induced stereotypy and hyperactivity, confirms its ability to modulate the dopamine system hyperactivity thought to underlie positive psychotic symptoms. Pirenperone's pharmacological profile is consistent with that of atypical antipsychotics, suggesting it holds promise as a therapeutic agent for psychotic disorders.

References

Methodological & Application

Pirenperone Dosage for Behavioral Studies in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of pirenperone in murine behavioral research. This document outlines effective dosages, detailed experimental protocols for key behavioral assays, and the underlying signaling pathways of pirenperone's mechanism of action.

Quantitative Data Summary

The following table summarizes the effective dose ranges of pirenperone for various behavioral paradigms in mice, as reported in the scientific literature. The primary route of administration in these studies is intraperitoneal (IP) injection.

| Behavioral Test | Mouse Strain | Pirenperone Dosage (mg/kg) | Administration Route | Observed Effects |

| Locomotor Activity | Not Specified | 0.1 - 1.6 | IP | Sedation and antagonism of d-amphetamine-induced hyperactivity.[1] |

| Head Twitch Response | Not Specified | ED50 = 0.076 | IP | Dose-dependent inhibition of 5-HTP-induced head twitches.[2] |

| Apomorphine-induced Hypothermia | Not Specified | 6.4 | IP | Significant attenuation of hypothermia.[1] |

| Mouse Defense Test Battery | Swiss-Webster | 0.25 - 1 | IP | Dose-related reduction in flight-related measures.[3] |

| Open Field Test (Hyperactivity) | Fmr1 KO | Not Specified | IP | Rescue of hyperactivity phenotype, decreased distance moved and velocity.[4] |

| Y-Maze (Spatial Memory) | Fmr1 KO | Not Specified | IP | Increased spontaneous alternation, suggesting improved spatial memory. |

| Elevated Plus-Maze (Impulsivity) | Fmr1 KO | Not Specified | IP | Normalization of impulsivity, indicated by increased time in open arms. |

Signaling Pathways of Pirenperone

Pirenperone primarily acts as a potent antagonist of the serotonin 2A (5-HT2A) receptor. At higher doses (greater than 0.1 mg/kg), it also exhibits antagonistic properties at dopamine D2 receptors, behaving like a typical neuroleptic.

The diagram below illustrates the principal signaling mechanism of pirenperone. By blocking 5-HT2A receptors, pirenperone modulates downstream signaling cascades, which are believed to underlie its effects on behavior. Its interaction with D2 receptors at higher concentrations contributes to a broader range of neuroleptic-like effects.

References

Pirenperone Autoradiography for Receptor Mapping: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenperone is a potent and selective antagonist of the serotonin 5-HT2A receptor, with additional affinities for other receptors, including dopamine D2 receptors at higher concentrations.[1] This pharmacological profile makes it a valuable tool in neuroscience research and drug development for studying the distribution, density, and function of these critical neurotransmitter receptors. Autoradiography utilizing radiolabeled pirenperone, typically [3H]pirenperone, allows for the precise visualization and quantification of 5-HT2A and other receptor populations within tissue sections, providing crucial insights into their roles in various physiological and pathological processes.

These application notes provide detailed protocols for the use of [3H]pirenperone in quantitative receptor autoradiography, enabling researchers to effectively map the distribution of target receptors in brain and other tissues. The provided methodologies are synthesized from established autoradiography techniques and the known binding characteristics of pirenperone.

Data Presentation: Pirenperone Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of pirenperone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data is essential for designing competition binding experiments and for interpreting the specificity of [3H]pirenperone binding in autoradiographic studies.

| Receptor Subtype | Binding Affinity (Ki) [nM] |

| Serotonin 5-HT2A | 0.54 |

| Dopamine D2 | 32 |

| Serotonin Transporter (SERT) | 62 |

Note: Ki values can vary between different studies and experimental conditions. The data presented here is a representative compilation from published literature.[2]

Experimental Protocols

Protocol 1: In Vitro Receptor Autoradiography with [3H]Pirenperone

This protocol outlines the procedure for labeling 5-HT2A receptors in brain sections using [3H]pirenperone.

Materials:

-

[3H]Pirenperone (specific activity ~60-90 Ci/mmol)

-

Unlabeled pirenperone (for non-specific binding)

-

Other competing ligands (e.g., ketanserin for 5-HT2A, haloperidol for D2)

-

Cryostat

-

Microscope slides (gelatin-coated)

-

Incubation chambers

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C

-

Distilled water, 4°C

-

Phosphor imaging plates or autoradiography film

-

Image analysis software

Procedure:

-

Tissue Preparation:

-

Sacrifice the animal and rapidly dissect the brain or tissue of interest.

-

Freeze the tissue in isopentane cooled with dry ice or liquid nitrogen.

-

Store the frozen tissue at -80°C until sectioning.

-

Using a cryostat, cut 10-20 µm thick coronal or sagittal sections.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

Store the slide-mounted sections at -80°C.

-

-

Pre-incubation:

-

Bring the slides to room temperature.

-

Place the slides in a slide mailer or staining jar and pre-incubate in assay buffer for 15-30 minutes at room temperature to remove endogenous ligands.

-

-

Incubation:

-

Prepare the incubation buffer containing [3H]pirenperone at a concentration of 1-5 nM. The optimal concentration should be determined empirically but should be close to the Kd for the 5-HT2A receptor.

-

For determining non-specific binding, prepare a parallel incubation buffer containing [3H]pirenperone and a high concentration (e.g., 1-10 µM) of unlabeled pirenperone or another suitable competitor like ketanserin.

-

Lay the slides horizontally in a humidified incubation chamber.

-

Pipette the incubation buffer onto each section, ensuring the entire section is covered.

-

Incubate for 60-120 minutes at room temperature.

-

-

Washing:

-

Quickly aspirate the incubation buffer from the slides.

-

Wash the slides in ice-cold wash buffer. Perform 2-3 washes of 2-5 minutes each to remove unbound radioligand.

-

Perform a final brief dip in ice-cold distilled water to remove buffer salts.

-

-

Drying and Exposure:

-

Dry the slides rapidly under a stream of cool, dry air.

-

Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette. Include calibrated radioactive standards for quantification.

-

Expose for an appropriate duration (typically several days to weeks, depending on the specific activity of the ligand and receptor density).

-

-

Image Acquisition and Analysis:

-

Scan the phosphor imaging plate using a phosphor imager or develop the film.

-

Quantify the signal intensity in different brain regions using image analysis software.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

-

Protocol 2: Competition Binding Assay using [3H]Pirenperone

This protocol is used to determine the affinity of unlabeled test compounds for the 5-HT2A receptor by measuring their ability to displace [3H]pirenperone binding.

Procedure:

-